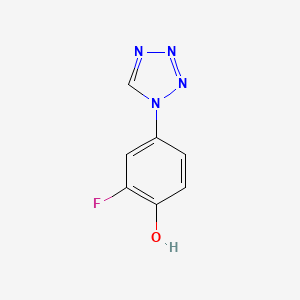

2-fluoro-4-(1H-tetrazol-1-yl)phenol

Description

Significance of Fluorinated Phenol (B47542) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The introduction of a fluorine atom to a phenol ring can profoundly influence the molecule's physicochemical and biological properties. google.commdpi.com Fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly altering a molecule's conformation, pKa, metabolic stability, and membrane permeability without adding significant steric bulk. beilstein-journals.orgharvard.edu

In medicinal chemistry, these modifications are leveraged to enhance a drug candidate's profile. For instance, the presence of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. mdpi.comyoutube.com Furthermore, the strong carbon-fluorine bond can enhance the binding affinity of a ligand to its target protein through favorable electrostatic and hydrophobic interactions. nih.govbeilstein-journals.org The ability to fine-tune these properties makes fluorinated phenols a favored building block in the synthesis of a wide array of pharmaceuticals. youtube.comresearchgate.net

The synthesis of fluorinated phenols can be achieved through various methods, including the deoxyfluorination of phenols, which provides a direct route to aryl fluorides. harvard.eduontosight.ai This accessibility further cements their importance in contemporary research.

Properties Influenced by Fluorination of Phenol Scaffolds

| Property | Effect of Fluorination | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic soft spots. | nih.govmdpi.com |

| Binding Affinity | Enhanced through favorable electrostatic and hydrophobic interactions. | nih.govbeilstein-journals.org |

| Lipophilicity | Generally increased, which can improve membrane permeability. | beilstein-journals.org |

| pKa | Modulated due to fluorine's strong electron-withdrawing nature. | researchgate.net |

| Conformation | Can be strategically influenced to favor a bioactive conformation. | google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5FN4O |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

2-fluoro-4-(tetrazol-1-yl)phenol |

InChI |

InChI=1S/C7H5FN4O/c8-6-3-5(1-2-7(6)13)12-4-9-10-11-12/h1-4,13H |

InChI Key |

FTESLVUXEDIYKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)F)O |

Origin of Product |

United States |

The Strategic Importance of Tetrazole Heterocycles

Strategic Role of Tetrazole Heterocycles as Bioisosteres and Versatile Pharmacophores

One of the most well-established roles of the tetrazole ring in medicinal chemistry is as a bioisostere of the carboxylic acid group. nih.gov This substitution is advantageous because the tetrazole ring is generally more metabolically stable than a carboxylic acid and can exhibit improved oral bioavailability. nih.gov The tetrazole moiety is found in numerous FDA-approved drugs, highlighting its clinical significance. nih.gov

Beyond its role as a carboxylic acid mimic, the tetrazole ring is a versatile pharmacophore that can engage in a variety of noncovalent interactions with biological targets. Its nitrogen-rich structure allows it to participate in hydrogen bonding and coordination with metal ions, contributing to its diverse pharmacological activities, which include antihypertensive, anticancer, and antibacterial properties. The synthesis of tetrazoles is well-established, with common methods including the [3+2] cycloaddition of azides with nitriles.

Pharmacological Activities of Tetrazole-Containing Compounds

| Therapeutic Area | Examples of Activity | Reference |

| Antihypertensive | Found in drugs like Losartan and Valsartan. | nih.gov |

| Anticancer | Derivatives have shown activity against various cancer cell lines. | |

| Antibacterial | A key component of some cephalosporin (B10832234) antibiotics. | nih.gov |

| Antifungal | Exhibited by various synthetic tetrazole derivatives. | nih.gov |

| Antiviral | Investigated for activity against a range of viruses. | nih.gov |

The Research Trajectory of 2 Fluoro 4 1h Tetrazol 1 Yl Phenol

Research Trajectory of this compound within the Landscape of Tetrazolyl-Phenol Derivatives

The primary documented role of this compound is as a building block in the synthesis of novel drug candidates. A notable example is its use in the preparation of N-aza cyclic substituted pyrrole (B145914), pyrazole, imidazole, triazole, and tetrazole derivatives that act as agonists of GPR119 receptors. google.com These receptors are a target for the treatment of diabetes and other metabolic diseases. In this context, this compound serves as the starting phenol for etherification reactions to construct larger, more complex molecules. google.com

The synthesis of this compound itself can be inferred from established synthetic methodologies for tetrazolyl-phenols. A plausible route would involve the formation of the tetrazole ring on a fluorinated aminophenol precursor. For instance, 4-amino-2-fluorophenol (B116865) could be converted to the corresponding tetrazole through a diazotization reaction followed by treatment with an azide (B81097) source.

The investigation into scaffolds combining fluorinated phenols and tetrazoles is an active area of research. nih.gov The rationale behind this combination is to synergistically enhance the biological activity and pharmacokinetic properties of the resulting molecules. nih.gov The specific substitution pattern of this compound, with the fluorine atom ortho to the hydroxyl group and the tetrazole para, provides a distinct chemical entity for the development of new chemical libraries and potential lead compounds.

Precursor Synthesis and Regioselective Functionalization Approaches

The construction of the target molecule relies on the careful synthesis of key precursors and the regioselective introduction of functional groups. This ensures that the final product has the desired chemical structure and properties.

Synthesis of Key Fluorinated Phenol Intermediates

The synthesis of fluorinated phenol intermediates is a crucial first step. Various methods exist for introducing fluorine into a benzene (B151609) ring, often involving harsh conditions or specialized reagents. researchgate.net One common approach involves the diazotization of a corresponding aniline (B41778), followed by a Sandmeyer-type reaction or a Schiemann reaction. However, these methods can sometimes lead to unwanted side reactions. pitt.eduyoutube.com

More modern approaches focus on direct C-H fluorination or the conversion of other functional groups, such as iodo or bromo groups, to a fluoro group using specific fluorinating agents. researchgate.net For instance, copper-catalyzed fluorination of benzoic acid derivatives has been demonstrated using a CuI catalyst and a AgF fluoride (B91410) source. researchgate.net Another method involves the deoxyfluorination of phenols using reagents like PhenoFluorMix. researchgate.net The choice of method often depends on the desired substitution pattern and the presence of other functional groups on the aromatic ring.

A general route to poly-fluorinated phenols involves the reaction of a starting compound in a solvent at elevated temperatures and pressures in the presence of a catalyst, followed by post-treatment to yield the desired fluorinated phenol with high purity and yield. google.com

| Starting Material | Reagents | Product | Reference |

| Aryl Iodide | Cationic Copper Reagent, Silver Fluoride | Aryl Fluoride | researchgate.net |

| Phenol | SO2F2, NMe4F | Aryl Fluoride | researchgate.net |

| Benzoic Acid Derivative | CuI, AgF | ortho-Fluorinated Benzoic Acid | researchgate.net |

| Poly-fluorinated Compound (I) | Catalyst, Solvent | Poly-fluorinated Phenol (II) | google.com |

Introduction of the 1H-Tetrazol-1-yl Moiety via Cycloaddition Reactions

The introduction of the tetrazole ring is a pivotal step in the synthesis. Cycloaddition reactions are the most common and efficient methods for forming the tetrazole ring.

The most widely used method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.govresearchgate.netthieme-connect.com This reaction, often referred to as the Huisgen cycloaddition, can be catalyzed by various metals, such as zinc, copper, or palladium, or can be performed under catalyst-free conditions, sometimes with the aid of microwave irradiation to accelerate the reaction. researchgate.netthieme-connect.comorganic-chemistry.orgresearchgate.netnih.gov The reaction involves the 1,3-dipolar cycloaddition of an azide to the nitrile's carbon-nitrogen triple bond. nih.govsemanticscholar.org Electron-withdrawing groups on the nitrile can enhance the reaction rate by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the nitrile. nih.gov

The choice of azide source can vary, with sodium azide being a common and effective reagent. nih.gov The reaction can be carried out in various solvents, including water, N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF). researchgate.netthieme-connect.com

| Nitrile | Azide Source | Catalyst/Conditions | Product | Reference |

| Aromatic Nitrile | Sodium Azide | Zinc Salts, Water | 5-Aryl-1H-tetrazole | organic-chemistry.org |

| Various Nitriles | Sodium Azide | Cu(II) catalyst, NMP, Microwave | 5-Substituted-1H-tetrazole | researchgate.net |

| 4-Nitrobenzonitrile | Sodium Azide | Zinc Bromide, Water, Reflux | 5-(4-Nitrophenyl)-1H-tetrazole | researchgate.net |

| Terephthalonitrile | Sodium Azide | Cuttlebone catalyst, DMSO, 110 °C | 5-(4-Cyanophenyl)-1H-tetrazole | thieme-connect.com |

An alternative approach to link a pre-formed tetrazole ring to a phenol involves diazotization-coupling reactions. In this method, an amino-substituted phenol is first diazotized to form a diazonium salt. pitt.eduyoutube.comlibretexts.org This highly reactive intermediate can then couple with a suitable nucleophile. While this method is more commonly used for forming azo dyes by coupling with activated aromatic compounds like phenol itself, modifications could potentially allow for the formation of a carbon-nitrogen bond with a tetrazole ring. libretexts.org However, this approach is often plagued by side reactions, such as the decomposition of the diazonium salt to form a phenol, which can lead to a mixture of products. pitt.edu

Besides the direct cycloaddition of nitriles and azides, other cyclization pathways can lead to the formation of the tetrazole ring. One such method involves the use of imidoyl chlorides as starting materials. researchgate.net Another approach is the reaction of amines with triethyl orthoformate and sodium azide, which can be catalyzed by ytterbium triflate (Yb(OTf)3) to produce 1-substituted-1H-tetrazoles. organic-chemistry.org Furthermore, multicomponent reactions offer a convergent and efficient way to access diverse tetrazole scaffolds. nih.govacs.org

Control of Regioselectivity and Stereoselectivity in the Synthesis of Substituted Tetrazolyl-Phenols

Achieving the desired regiochemistry, specifically the 1,4-disubstitution pattern of the phenol ring with the fluoro and tetrazolyl groups, is paramount. The regioselectivity is often dictated by the synthetic route chosen. For instance, starting with a pre-functionalized phenol, such as 4-amino-2-fluorophenol, allows for the direct conversion of the amino group into the tetrazole moiety, thus ensuring the correct positioning.

In the case of cycloaddition reactions, the regioselectivity of the tetrazole formation (i.e., whether the 1-substituted or 2-substituted isomer is formed) can be influenced by the reaction conditions and the nature of the substituents. semanticscholar.org While the synthesis of 5-substituted-1H-tetrazoles from nitriles and azides is well-established, controlling the N-substitution pattern can be more challenging. nih.govresearchgate.net The synthesis of 1,5-disubstituted tetrazoles can be achieved from imidoylbenzotriazoles or through the reaction of amidines with FSO2N3. organic-chemistry.org The regioselective synthesis of specifically substituted tetrazoles and other nitrogen-containing heterocycles like triazoles often relies on carefully designed synthetic strategies that control the approach of the reacting species. rsc.org

For example, in the synthesis of tetrafluorobenzo-fused dyes, the regioselectivity of nucleophilic substitution at the periphery of the fluorinated ring system was found to be dependent on the nature of the nucleophile and stabilizing interactions. nih.gov This highlights the subtle electronic and steric factors that can govern the outcome of reactions on substituted aromatic rings.

| Reaction Type | Key Factors Influencing Regioselectivity | Desired Outcome | Reference |

| Nucleophilic Aromatic Substitution | Electronic and steric properties of substituents, nature of the nucleophile, stabilizing interactions | Substitution at a specific position on the aromatic ring | nih.gov |

| [3+2] Cycloaddition | Reaction conditions, nature of substituents on the nitrile and azide | Formation of a specific tetrazole isomer (e.g., 1-substituted vs. 2-substituted) | semanticscholar.orgrsc.org |

Green Chemistry Principles and Catalytic Systems in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of improvement include the use of alternative energy sources like microwave irradiation and the application of recyclable catalytic systems.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The synthesis of tetrazoles, including derivatives of this compound, can be significantly enhanced through microwave irradiation. This technique promotes rapid and uniform heating of the reaction mixture, which is particularly advantageous for the [3+2] cycloaddition reaction between an aryl nitrile and an azide source, a common route to 5-substituted 1H-tetrazoles. nih.gov

In the context of synthesizing fluorinated 1,2,4-triazole (B32235) derivatives, microwave irradiation has been shown to be highly effective. nih.gov This suggests its applicability to the synthesis of the this compound core. The reaction of 2-fluoro-4-cyanophenol with an azide source, such as sodium azide, in a high-boiling polar solvent like DMF or under solvent-free conditions, could be efficiently promoted by microwave heating. This approach often results in a significant reduction in reaction time, from several hours to mere minutes, while improving product yields. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Azole Derivatives

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | Moderate | nih.gov |

| Microwave Irradiation | 33-90 seconds | Up to 82% | nih.gov |

The use of heterogeneous catalysts and nanoparticles represents a significant advancement in the green synthesis of tetrazoles. nih.gov These catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and reduced contamination of the final product. researchgate.netnih.gov

Several types of heterogeneous catalysts have been explored for the synthesis of 1-substituted and 5-substituted 1H-tetrazoles, which can be adapted for the production of this compound. These include:

Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles, often coated with silica (B1680970) and functionalized with catalytic species like copper (II), have proven to be highly efficient for tetrazole synthesis in aqueous media. researchgate.netnih.govbohrium.com These catalysts can be easily recovered using an external magnet. biolmolchem.com

Metal-Organic Frameworks (MOFs): MOFs provide a porous structure with well-defined active sites, making them effective catalysts for various organic transformations, including tetrazole synthesis.

Zeolites: These microporous aluminosilicates can act as solid acid catalysts, promoting the cycloaddition reaction.

The general mechanism for the synthesis of 1-aryl-1H-tetrazoles using these catalysts involves the reaction of an aniline (in this case, 2-fluoro-4-aminophenol) with triethyl orthoformate and sodium azide. researchgate.netnih.gov The catalyst facilitates the key bond-forming steps, leading to the desired tetrazole ring.

Table 2: Examples of Heterogeneous Nanocatalysts for Tetrazole Synthesis

| Catalyst | Key Features | Yield | Reference |

| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | Magnetically separable, efficient in water | High (up to 97%) | researchgate.netnih.govbohrium.com |

| Ni0.25Mn0.25Cu0.5Fe2O4 | Magnetic, reusable for up to 5 cycles | High | biolmolchem.com |

| Pd-SMTU@boehmite | Nanocatalyst, effective in green solvents | Not specified | nih.gov |

Derivatization and Scaffold Modification of the this compound Core for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The this compound core offers multiple sites for derivatization to explore and enhance its therapeutic potential. nih.gov

The primary points for modification on the this compound scaffold are the phenolic hydroxyl group and the tetrazole ring.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be a key pharmacophore, participating in hydrogen bonding interactions with biological targets. nih.gov Its derivatization can modulate properties such as acidity, lipophilicity, and metabolic stability. Common modifications include:

Etherification: Conversion to an ether can alter steric and electronic properties.

Esterification: Formation of an ester can create a prodrug that is hydrolyzed in vivo to release the active phenol.

Replacement: The hydroxyl group could be replaced with other functional groups like amines or thiols to probe the importance of the hydrogen bond donor/acceptor character at this position.

Modification of the Tetrazole Ring: While the tetrazole ring itself is often a stable isostere for a carboxylic acid, modifications at the 5-position (if starting from a 1,5-disubstituted tetrazole synthesis) could be explored. However, in the case of 1-substituted tetrazoles, the ring itself is generally kept intact.

A study on the SAR of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides revealed that modifications on the phenyl ring significantly impact antiallergic activity. nih.gov For instance, the introduction of an acetyl group at the 3-position and a fluoro group at the 5-position of the hydroxyphenyl ring led to a highly potent derivative. nih.gov While the core structure is different, this highlights the importance of systematic derivatization of the phenolic portion of such molecules.

The synthesis of a 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde demonstrates the feasibility of building more complex structures from a fluorophenyl tetrazole core, indicating that the tetrazole and fluorophenyl moieties are amenable to standard cross-coupling reactions for scaffold modification. researchgate.net

Table 3: Potential Derivatization Strategies for SAR Studies

| Modification Site | Derivative Type | Potential Impact |

| Phenolic -OH | Ether, Ester | Modulate lipophilicity, metabolic stability, prodrug potential |

| Phenyl Ring | Introduction of alkyl, alkoxy, or halogen groups | Influence electronic properties, steric interactions, and binding affinity |

| Tetrazole Ring | N-alkylation/arylation of the remaining NH (if applicable) | Alter metabolic stability and receptor interactions |

Systematic derivatization and subsequent biological evaluation are essential to elucidate the SAR for this class of compounds and to develop analogues with improved pharmacological profiles.

High-Resolution Spectroscopic Characterization Techniques

The structural confirmation of this compound relies on a combination of high-resolution spectroscopic methods. These techniques provide a detailed map of the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR experiments, e.g., NOESY, HMBC)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the tetrazole proton. The protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The hydroxyl proton's chemical shift will be sensitive to the solvent and concentration. The tetrazole proton is expected to appear as a singlet in the downfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JC-F). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the fluorine and tetrazole substituents, as well as the electron-donating hydroxyl group.

2D NMR Experiments:

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space correlations between protons, which is crucial for confirming the spatial arrangement of the substituents on the benzene ring. For instance, a NOESY correlation would be expected between the proton on the tetrazole ring and the adjacent aromatic proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in establishing the connectivity between the tetrazole ring and the phenyl ring. Correlations would be expected between the tetrazole proton and the carbon atoms of the phenyl ring, and vice-versa.

| ¹H NMR Chemical Shift (δ, ppm) Predictions | ¹³C NMR Chemical Shift (δ, ppm) Predictions |

| Proton | Predicted Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 |

| Phenolic OH | 5.0 - 10.0 (variable) |

| Tetrazole CH | 8.5 - 9.5 |

Note: The predicted chemical shifts are based on data from related compounds and general principles of NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. researchgate.net

Key expected vibrational bands include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

Vibrations associated with the tetrazole ring, including N=N and C=N stretching, which are expected in the 1000-1500 cm⁻¹ region.

A strong C-F stretching band, typically observed in the 1000-1300 cm⁻¹ range.

C-O stretching of the phenol at approximately 1200-1250 cm⁻¹.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| Phenolic O-H stretch | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aromatic C=C stretch | 1450-1600 |

| Tetrazole ring vibrations | 1000-1500 |

| C-F stretch | 1000-1300 |

| Phenolic C-O stretch | 1200-1250 |

Note: These are predicted ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The predicted monoisotopic mass of this compound (C₇H₅FN₄O) is approximately 180.0447 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Common fragmentation pathways could involve the loss of N₂ from the tetrazole ring, a characteristic fragmentation for tetrazoles, or the loss of CO, which is common for phenols.

| Ion | Predicted m/z |

| [M+H]⁺ | 181.0525 |

| [M+Na]⁺ | 203.0345 |

| [M-H]⁻ | 179.0369 |

Note: The predicted m/z values are based on the elemental composition and may vary slightly in experimental data.

X-ray Crystallography for Precise Determination of Solid-State Molecular Structure

For instance, in the crystal structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, the pyrrole and benzene rings are not coplanar. nih.gov A similar non-planar arrangement would be expected for this compound, with a dihedral angle between the phenyl and tetrazole rings. The planarity of the phenyl and tetrazole rings themselves would be maintained.

Analysis of Intermolecular Interactions and Supramolecular Architectures in Crystalline Forms

The solid-state packing of this compound would be governed by a variety of intermolecular interactions, leading to a specific supramolecular architecture.

Hydrogen Bonding Networks

Hydrogen bonding is expected to be a dominant intermolecular force in the crystal structure of this compound. The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

C-H···π and π···π Stacking Interactions

Detailed research findings and data tables concerning the C-H···π and π···π stacking interactions of this compound are not available in the current body of scientific literature. Structural elucidation through methods such as X-ray crystallography, which would provide the necessary data to analyze these non-covalent interactions (e.g., intermolecular distances, angles, and centroid-to-centroid distances), has not been reported for this compound.

While studies on structurally related molecules exist, the strict focus of this article on This compound prevents the inclusion of data from these other compounds, as the specific nature of such weak interactions is highly dependent on the precise molecular structure and crystal packing.

Therefore, a quantitative and descriptive analysis of the C-H···π and π···π stacking interactions for the title compound cannot be provided at this time.

Computational and Theoretical Investigations of 2 Fluoro 4 1h Tetrazol 1 Yl Phenol and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-fluoro-4-(1H-tetrazol-1-yl)phenol and its analogues, DFT calculations are crucial for determining optimized molecular geometries, electronic properties, and conformational preferences.

In a study of the related compound, 5-(4-chlorophenyl)-1H-tetrazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were employed to analyze its electronic structure. The calculations revealed the distribution of electron density and the nature of intramolecular interactions. For instance, Natural Bond Orbital (NBO) analysis highlighted significant stabilization energies arising from the delocalization of electron density between the tetrazole and phenyl rings. Specifically, interactions between the lone pair electrons of nitrogen atoms and the antibonding orbitals of adjacent bonds contribute significantly to the molecule's stability.

The conformational analysis of such compounds often involves mapping the potential energy surface by systematically rotating key dihedral angles. For this compound, the dihedral angle between the phenyl and tetrazole rings is of particular interest. DFT calculations can identify the most stable conformers and the energy barriers between them. For instance, studies on similar heterocyclic compounds have shown that different conformers can have relative energies varying by several kJ/mol, with planar and non-planar structures exhibiting distinct electronic properties.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined through DFT. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. For 5-(4-chlorophenyl)-1H-tetrazole, the calculated HOMO-LUMO gap provides insights into its chemical stability and potential for electronic transitions. karazin.ua

The following table summarizes key electronic properties that can be determined for this compound using DFT, based on findings for analogous compounds.

| Property | Significance | Example Value (for 5-(4-chlorophenyl)-1H-tetrazole) |

| HOMO Energy | Indicates the ability to donate an electron. | - |

| LUMO Energy | Indicates the ability to accept an electron. | - |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. | 4.8275 eV karazin.ua |

| Dipole Moment | Measures the overall polarity of the molecule. | - |

| Electronegativity (χ) | Describes the ability of an atom to attract electrons. | - |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | - |

Note: Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is invaluable for assessing the conformational stability and dynamic behavior of this compound in various environments, such as in solution.

MD simulations on para-fluorophenol, a close analogue of the phenolic portion of the target molecule, have been used to investigate its structural dynamics and hydration. rsc.org These simulations reveal how the molecule interacts with its solvent environment and how its conformation fluctuates over time. For this compound, MD simulations could elucidate the preferred orientations of the phenol (B47542) and tetrazole rings in an aqueous solution and the dynamics of hydrogen bonding between the phenolic hydroxyl group and water molecules.

In a study on benzofuran-tetrazole derivatives, MD simulations were employed to understand their interactions with biological targets. nih.gov Such simulations can provide insights into the conformational changes that occur upon binding and the stability of the resulting complex. For this compound, MD could be used to explore its interactions with proteins or other biomolecules, revealing key binding modes and the dynamic nature of these interactions.

The stability of different conformers identified through DFT can be further investigated using MD. By starting a simulation from a specific conformation, one can observe whether it remains stable over the simulation time or transitions to other, more favorable conformations. The root-mean-square deviation (RMSD) of atomic positions over time is a common metric used to assess conformational stability.

The following table outlines the types of insights that can be gained from MD simulations of this compound.

| MD Simulation Analysis | Information Gained |

| RMSD Analysis | Conformational stability of the molecule over time. |

| Radial Distribution Functions (RDFs) | Probability of finding solvent molecules at a certain distance from specific atoms. |

| Hydrogen Bond Analysis | Dynamics and lifetime of hydrogen bonds with the solvent or other molecules. |

| Dihedral Angle Distributions | Preferred orientations and flexibility of different parts of the molecule. |

Advanced Analysis of Non-Covalent Interactions (NCIplot) and Quantum Theory of Atoms-in-Molecules (QTAIM)

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules. NCIplot and the Quantum Theory of Atoms-in-Molecules (QTAIM) are advanced computational tools used to visualize and quantify these interactions.

NCIplot is a visualization method based on the electron density and its derivatives. It generates graphical representations of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. The resulting plots use color-coded isosurfaces to distinguish between different types of interactions: blue for strong, attractive interactions; green for weak, van der Waals interactions; and red for repulsive, steric clashes. For this compound, NCIplot analysis could reveal intramolecular hydrogen bonds between the phenolic hydrogen and the tetrazole nitrogen atoms, as well as other subtle non-covalent contacts that influence its conformation.

QTAIM, developed by Richard Bader, is a model that partitions a molecule into atomic basins based on the topology of the electron density. By analyzing the critical points in the electron density, QTAIM can identify and characterize chemical bonds and non-covalent interactions. For each bond critical point (BCP), various properties can be calculated, such as the electron density (ρ) and its Laplacian (∇²ρ). The values of these properties at the BCP provide quantitative information about the strength and nature of the interaction. For instance, a positive value of ∇²ρ typically indicates a closed-shell interaction, characteristic of non-covalent bonds.

The following table summarizes the key parameters from QTAIM analysis and their interpretation.

| QTAIM Parameter at BCP | Interpretation |

| Electron Density (ρ) | Correlates with the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | Distinguishes between shared-shell (covalent) and closed-shell (non-covalent) interactions. |

| Total Electron Energy Density (H(r)) | The sign of H(r) can further characterize the nature of the interaction. |

Prediction of Molecular Properties and Reactivity Profiles via Computational Analysis

Computational analysis is a powerful tool for predicting a wide range of molecular properties and reactivity profiles, guiding experimental efforts and providing a deeper understanding of chemical behavior.

Based on the electronic structure calculated using DFT, various molecular properties can be predicted. For example, the molecular electrostatic potential (MEP) map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the tetrazole ring and the oxygen of the phenol group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen of the phenol group would exhibit a positive potential, making it a likely site for nucleophilic attack.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of a molecule's reactivity. These descriptors can be used to compare the reactivity of this compound with its analogues and to predict its behavior in various chemical reactions.

The following table presents some key molecular properties and reactivity descriptors that can be predicted computationally.

| Predicted Property/Descriptor | Significance |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| Electrophilicity Index (ω) | A global measure of electrophilic character. |

Reactivity and Reaction Mechanisms of 2 Fluoro 4 1h Tetrazol 1 Yl Phenol Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring and Tetrazole Moiety

The substitution patterns of 2-fluoro-4-(1H-tetrazol-1-yl)phenol are dictated by the electronic effects of the substituents on the benzene (B151609) ring. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The fluorine (-F) atom is deactivating due to its high electronegativity but also acts as an ortho-, para-director. Conversely, the 1H-tetrazol-1-yl group is generally considered to be electron-withdrawing and deactivating.

Given the positions of the existing substituents (hydroxyl at C1, fluorine at C2, and tetrazolyl at C4), electrophilic aromatic substitution would be predicted to occur at the positions most activated by the hydroxyl group and least deactivated by the other groups. The C5 and C3 positions are ortho to the tetrazolyl group, while the C6 position is ortho to the hydroxyl group and meta to the tetrazolyl group. Therefore, the C6 position is the most likely site for electrophilic attack.

Nucleophilic substitution on the aromatic ring, such as the displacement of the fluorine atom, is generally difficult and would require harsh conditions or activation by strong electron-withdrawing groups.

The tetrazole moiety itself can undergo N-substitution reactions, where the nitrogen atoms act as nucleophiles. numberanalytics.com These reactions are fundamental for creating various N-substituted tetrazole derivatives, which are significant in pharmaceutical applications. numberanalytics.com The tetrazole ring's high nitrogen content creates a unique electronic environment that influences its ability to participate as a nucleophile in these reactions. numberanalytics.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

| Hydroxyl (-OH) | C1 | Activating | Ortho, Para |

| Fluorine (-F) | C2 | Deactivating | Ortho, Para |

| 1H-Tetrazol-1-yl | C4 | Deactivating | Meta |

Ring-Opening and Rearrangement Reactions of the Tetrazole Heterocycle

Under specific conditions, such as thermal or photochemical stimulation, tetrazole rings can undergo ring-opening reactions. numberanalytics.com This process can lead to the formation of various nitrogen-containing compounds. numberanalytics.com For some tetrazole derivatives, particularly those with strongly electron-withdrawing substituents, a ring-opening may exist in equilibrium with an azidoimine form. wikipedia.org While this is a known phenomenon in tetrazole chemistry, the specific conditions and propensity for this compound to undergo such a transformation would require dedicated experimental investigation.

Rearrangement reactions, such as the Huisgen rearrangement, are also a feature of tetrazole chemistry, often involving the transformation of one heterocyclic system into another. organic-chemistry.org For instance, cascade reactions starting from isocyanides can lead to tetrazole scaffolds, and subsequent rearrangements can yield other heterocycles like triazoles. organic-chemistry.org

Table 2: General Tetrazole Ring-Chain Tautomerism

| Tetrazole Form | Azidoimine Form |

| ⇌ | |

| This table illustrates the general equilibrium between a substituted tetrazole and its open-chain azidoimine tautomer, a process influenced by substituent electronics and external conditions. |

Photochemical Transformations of Tetrazolyl-Phenol Derivatives

The photochemistry of tetrazole derivatives is a complex field, characterized by the cleavage of the heterocyclic ring upon photolysis. mdpi.comnih.gov These photochemical transformations can proceed through various degradation pathways, yielding a diverse array of photoproducts. mdpi.comresearchgate.net The specific outcomes depend on the structure and conformational flexibility of the substituents attached to the tetrazole and phenyl rings. mdpi.comnih.gov

Upon irradiation, typically with UV light, the primary photochemical event for tetrazoles is the extrusion of a molecule of nitrogen (N₂). wikipedia.orgmdpi.com For an unsubstituted tetrazole, this process leads to reactive intermediates such as nitrilimine, diazomethane, carbodiimide, and cyanamide. mdpi.comresearchgate.net In the case of this compound, photolysis would be expected to cleave the tetrazole ring, generating a highly reactive nitrilimine intermediate attached to the fluorophenol moiety. The fate of this intermediate would be influenced by the reaction medium and the electronic nature of the substituted phenyl ring. The choice of solvent can be critical in directing the photodegradation pathway and stabilizing the resulting photoproducts for isolation or further reaction. mdpi.com

The goal in synthetic applications of tetrazole photochemistry is to achieve high selectivity and yield, producing stable compounds that can be isolated or trapped. nih.govulisboa.pt

Table 3: Potential Products from Photolysis of the Tetrazole Ring

| Precursor | Condition | Major Intermediate | Potential Final Products |

| Tetrazole Ring | Photolysis (UV light) | Nitrilimine | Carbodiimides, Cyanamides, Diazo-compounds |

| This table is based on the known photochemical decomposition pathways of tetrazole compounds in general. mdpi.comresearchgate.net |

Kinetic and Mechanistic Studies of this compound Chemical Transformations

Detailed kinetic and mechanistic studies specifically for the chemical transformations of this compound are not extensively documented in publicly available literature. However, the mechanisms of the reactions it would likely undergo can be inferred from studies of related compounds.

For electrophilic aromatic substitution, the mechanism would proceed through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The rates of these reactions would be heavily influenced by the activating and deactivating nature of the substituents already present on the phenol (B47542) ring.

Mechanistic investigations into tetrazole photochemistry have shown that photolysis involves cleavage of the ring to produce various photoproducts. mdpi.comresearchgate.net The process is initiated by photoexcitation, followed by the extrusion of N₂ and formation of reactive species. mdpi.com The precise mechanism and distribution of final products are sensitive to the substituents on the tetrazole and any attached aromatic systems. researchgate.net

Ring-opening reactions of tetrazoles are understood to proceed via a tautomeric equilibrium with an azido-functionalized open-chain isomer. wikipedia.org The kinetics of this equilibrium are dependent on factors like solvent polarity, temperature, and the electronic properties of the substituents.

Biological Activities and Associated Molecular Mechanisms Investigated for the 2 Fluoro 4 1h Tetrazol 1 Yl Phenol Scaffold

Exploration of Bioisosteric Relationships of the Tetrazole Moiety with Carboxylic Acids in Biological Contexts

In the realm of drug design and medicinal chemistry, the strategic replacement of a functional group with another that retains similar biological activity is a cornerstone of molecular modification. This principle, known as bioisosterism, is prominently exemplified by the relationship between the tetrazole moiety and the carboxylic acid group. researchgate.net The 1H-tetrazole ring is frequently employed as a bioisostere for carboxylic acid due to their comparable acidic properties and spatial arrangement. cambridgemedchemconsulting.com

The rationale for this substitution lies in the similar pKa values of the two groups; the proton on the tetrazole ring is acidic, akin to the carboxylic acid proton. cambridgemedchemconsulting.com This similarity in acidity allows the tetrazole group to engage in analogous ionic and hydrogen bond interactions with biological targets, which are crucial for molecular recognition and biological response. nih.gov For instance, experimental evidence confirms that tetrazoles, much like carboxylic acids, can form two-point interactions with amidine groups on receptors. nih.gov

Furthermore, replacing a carboxylic acid with a tetrazole ring can confer several advantages to a drug candidate. The tetrazole group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. tandfonline.comnih.gov It is also generally more metabolically stable than a carboxylic acid. tandfonline.com While carboxylic acids can undergo metabolism to form reactive acyl glucuronides, which have been associated with toxicity, the N-glucuronides formed from tetrazoles are less reactive. cambridgemedchemconsulting.comnih.gov This metabolic robustness makes the tetrazole group a valuable surrogate for carboxylic acids in the development of safer and more effective therapeutic agents. tandfonline.com The utility of this bioisosteric replacement has been demonstrated in numerous marketed drugs, including angiotensin II receptor antagonists like losartan, where the tetrazole derivative showed superior oral efficacy compared to its carboxylic acid counterpart. nih.gov

Ligand-Receptor Interaction Studies through Molecular Docking and Computational Modeling

Molecular docking and computational modeling are indispensable tools for elucidating the potential interactions between a ligand, such as a derivative of the 2-fluoro-4-(1H-tetrazol-1-yl)phenol scaffold, and its biological target. nih.govresearchgate.net These computational methods predict the preferred orientation and binding affinity of a molecule within the active site of a receptor or enzyme. nih.gov

The process involves generating a three-dimensional model of the ligand and the target protein, often obtained from crystallographic data. The ligand is then computationally "docked" into the active site of the protein in various possible conformations. nih.gov Scoring functions are used to evaluate the stability of each pose, with lower binding energy scores typically indicating a more favorable interaction. nih.govuobaghdad.edu.iq

For tetrazole-containing compounds, molecular docking studies often reveal key interactions that contribute to their biological activity. These can include:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the acidic proton can act as a hydrogen bond donor, forming crucial connections with amino acid residues in the active site. nih.gov

Hydrophobic Interactions: The aromatic portions of the scaffold can engage in hydrophobic interactions with nonpolar residues of the target protein. nih.gov

Coordination Bonds: In the case of metalloenzymes, the tetrazole ring may form coordination bonds with the metal ion in the active site. nih.gov

For example, docking studies of various tetrazole derivatives have shown significant binding affinities with their respective targets, often superior to standard drugs. nih.gov These computational insights are invaluable for understanding structure-activity relationships (SAR) and for the rational design of new, more potent, and selective inhibitors. nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

The this compound scaffold has been investigated for its potential to inhibit various enzymes implicated in disease processes.

Cyclooxygenase (COX) Isozymes Inhibition (COX-1/COX-2)

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov The acidic nature of many NSAIDs is crucial for their binding to the COX active site. Given that the tetrazole ring is a bioisostere of a carboxylic acid, compounds containing this moiety are logical candidates for COX inhibition. nih.gov

The binding of acidic NSAIDs to the COX active site often involves an ionic interaction between the carboxylate group and a positively charged arginine residue (Arg-120). nih.gov However, alternative binding modes have been identified. For instance, the carboxylate group of the NSAID diclofenac (B195802) has been shown to form hydrogen bonds with Tyr-385 and Ser-530 in the COX-2 active site, a mode of interaction that could also be accessible to tetrazole-containing inhibitors. nih.gov The ability of the tetrazole ring to mimic these interactions makes scaffolds like this compound promising for the development of novel COX inhibitors.

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is an enzyme in the polyol pathway that has been linked to the long-term complications of diabetes mellitus, such as neuropathy and retinopathy. researchgate.net As such, the inhibition of ALR2 is a significant therapeutic strategy. nih.gov Historically, many aldose reductase inhibitors (ARIs) have been carboxylic acids, but these have often been associated with poor pharmacokinetic profiles. researchgate.net

To overcome these limitations, researchers have explored bioisosteric replacements for the carboxylic acid moiety. The use of phenol (B47542) derivatives, including those with fluoro-substituents, has emerged as a promising approach. researchgate.net Specifically, aroylpyrroles bearing a 2-fluorophenol (B130384) moiety have been synthesized and shown to be active inhibitors of ALR2, with some exhibiting IC50 values in the low micromolar range. researchgate.net The investigation of the this compound scaffold is a logical extension of this research, combining the established benefits of the fluorophenol group with the advantageous properties of the tetrazole ring as a carboxylic acid bioisostere.

Characterization of Inhibitory Potency and Selectivity Profiles

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity refers to an inhibitor's ability to preferentially inhibit one enzyme isoform over another (e.g., COX-2 vs. COX-1), which can be crucial for minimizing side effects.

While specific IC50 values for this compound are not detailed in the provided context, data for structurally related aldose reductase inhibitors highlight the potential potency of such compounds.

| Compound | Target Enzyme | IC50 Value (M) | Reference |

|---|---|---|---|

| (R)-(-)-2-(4-bromo-2-fluorobenzyl)-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine -4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) | Aldose Reductase (AR) | 1.5 x 10-8 | nih.gov |

The development of inhibitors based on the 2-fluorophenol scaffold aims to create compounds that are not only potent but also possess improved membrane permeation due to decreased acidity at physiological pH. ebi.ac.uk

Identification of Key Binding Interactions and Active Site Recognition

The specific interactions between an inhibitor and the active site of an enzyme are critical for its inhibitory activity. For COX inhibitors, key interactions can involve hydrogen bonding with residues such as Arg-120, Tyr-385, and Ser-530. nih.gov The tetrazole ring of the this compound scaffold is well-suited to participate in such hydrogen bonding networks.

Modulation of Inflammatory Pathways and Related Molecular Targets

The inflammatory response is a complex biological process involving a variety of signaling molecules and pathways. Research into tetrazole and phenol-containing compounds has revealed their potential to modulate key inflammatory mediators.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) Expression Modulation

Studies on a series of synthesized tetrazole-bearing compounds have demonstrated their capacity to modulate the expression of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov In one study, various tetrazole derivatives were evaluated for their in vitro anti-inflammatory effects. Among the synthesized compounds, some exhibited significant inhibitory effects on the expression of both TNF-α and IL-6. For instance, a particular isoxazole (B147169) derivative was the most active compound against IL-6, while another derivative was the most effective against TNF-α. nih.gov Furthermore, dual inhibitory activity on both IL-6 and TNF-α was observed for other compounds in the series. nih.gov This suggests that the tetrazole scaffold can be a key pharmacophore in the design of agents that target these critical inflammatory cytokines. The modulation of these cytokines is a crucial aspect of controlling inflammatory processes.

Inhibition of Nitric Oxide (NO) Secretion

The overproduction of nitric oxide (NO) is a hallmark of various inflammatory conditions. Research on phenolic compounds, such as flavones, has shown their ability to inhibit NO production in activated macrophages. nih.gov One study demonstrated that certain flavone (B191248) derivatives could inhibit the lipopolysaccharide (LPS)-induced production of nitrite, a stable metabolite of NO. nih.gov The most potent inhibitor identified was 3'-amino-4'-hydroxyflavone. nih.gov This inhibitory action on NO production suggests that the phenolic moiety within the this compound structure could contribute to its potential anti-inflammatory effects by controlling NO secretion.

Antibacterial and Antifungal Activity Investigations

The tetrazole ring is a well-established pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds has led to the discovery of potent antimicrobial agents. isfcppharmaspire.comisfcppharmaspire.com

Broad-Spectrum Antimicrobial Efficacy

Derivatives of the tetrazole scaffold have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. ekb.egnih.gov In a study of novel imide-tetrazole compounds, several derivatives exhibited high and broad-spectrum activity, with Minimal Inhibitory Concentration (MIC) values ranging from 0.1 to 32 μg/mL against standard bacteria strains. nih.gov Some of these compounds showed activity comparable or even superior to the reference drug Ciprofloxacin. nih.gov Another study on newly synthesized tetrazole derivatives found that most of the prepared compounds displayed good antimicrobial action against Gram-positive and Gram-negative bacteria. ekb.eg Similarly, other research has highlighted the potent antimicrobial activities of certain tetrazole derivatives against a range of bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and various Candida species. researchgate.net

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-activity relationship (SAR) studies have provided insights into the structural features that govern the antimicrobial potency of tetrazole and phenol derivatives. For phenolic compounds, the nature and position of substituents on the phenol ring have been shown to significantly influence their antimicrobial activity. nih.gov For instance, the introduction of an allyl group can increase potency against planktonic cells. nih.gov

In the context of tetrazole derivatives, SAR studies have revealed that the nature of the substituent at various positions on the tetrazole ring and the associated heterocyclic systems can dramatically affect antimicrobial efficacy. For example, in a series of imide-tetrazoles, specific substitutions led to compounds with excellent antimicrobial profiles, particularly against Gram-positive staphylococci. nih.gov Hybridization of the tetrazole moiety with other pharmacophores, such as oxazolidinones, has also been a successful strategy in developing potent antibacterial agents. researchgate.net

Proposed Mechanisms of Action at the Molecular Level

The antimicrobial activity of tetrazole derivatives is believed to occur through various molecular mechanisms. One proposed mechanism is the inhibition of essential bacterial enzymes. For example, certain novel imide-tetrazoles have been investigated for their ability to inhibit Staphylococcus aureus DNA topoisomerase IV and gyrase, which are crucial enzymes for DNA replication and segregation. nih.govnih.gov Molecular docking studies have supported the potential binding of these compounds to the active sites of these enzymes. nih.gov

Another proposed mechanism involves the interaction of tetrazole derivatives with bacterial DNA. Research has shown that some tetrazole compounds can effectively intercalate into calf thymus DNA, forming a complex that may block DNA replication and thereby exert its antimicrobial effects. rsc.org This interaction with DNA represents a significant pathway for the antimicrobial action of this class of compounds.

Antioxidant Activity and Associated Biochemical Pathways Investigated for the this compound Scaffold

While direct research on the antioxidant properties of this compound is not extensively documented in publicly available literature, the structural components of the molecule—a phenolic ring, a fluorine substituent, and a tetrazole moiety—provide a basis for assessing its potential antioxidant activity. The antioxidant capacity of phenolic compounds is a well-established area of study, with the activity being highly dependent on the molecular structure. researchgate.netnih.govresearchgate.netnih.govdoaj.org

The fundamental mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals, thereby terminating the radical chain reactions that can lead to cellular damage. mdpi.com The efficiency of this process is influenced by the stability of the resulting phenoxy radical, which can be affected by other substituents on the aromatic ring. researchgate.netmdpi.com

The combination of a phenol group, a fluorine atom, and a tetrazole ring in this compound suggests a potential for antioxidant activity. However, without direct experimental data, the specific biochemical pathways and the potency of this particular compound as an antioxidant remain speculative.

Interactive Data Table: Antioxidant Activity of Selected Tetrazole Derivatives

The following table presents data on the antioxidant activity of various tetrazole derivatives as reported in scientific literature, illustrating the potential of this class of compounds.

| Compound | Assay | IC50 (µM) | Reference |

| A series of catecholthioethers with benzoxazole (B165842) and tetrazole moieties (Compound 122) | DPPH radical scavenging | 0.17 | nih.gov |

| Synthesized tetrazole derivative S10 | DPPH | - | doaj.orgresearchgate.net |

Advanced Applications and Future Research Directions for 2 Fluoro 4 1h Tetrazol 1 Yl Phenol

Development of Novel Functional Materials Incorporating 2-fluoro-4-(1H-tetrazol-1-yl)phenol

The inherent properties of phenolic and tetrazole moieties suggest that this compound could be a valuable building block for novel functional materials. Phenolic compounds are known for their ability to form stable complexes with metal ions, leading to the creation of metal-phenolic networks (MPNs). mdpi.comnih.gov These networks have shown potential in catalysis, biomedicine, and as coatings. nih.govresearchgate.net The incorporation of the fluoro and tetrazole groups could further enhance the properties of such materials.

The high nitrogen content of the tetrazole ring makes tetrazole-based polymers interesting for applications as energetic materials and in gas storage, such as for carbon dioxide capture. lifechemicals.comontosight.ai Polymers derived from tetrazole monomers have been investigated for their thermal stability and mechanical properties. ontosight.airesearchgate.net The fluorine atom in this compound could also contribute to the development of advanced photocatalytic materials. Fluorine modification of materials like titanium dioxide has been shown to improve their photocatalytic efficiency for applications such as hydrogen production and the degradation of pollutants. tue.nlfrontiersin.orgnih.gov

The potential applications in functional materials are summarized in the table below:

| Potential Application Area | Relevant Functional Group | Potential Benefit |

| Metal-Organic Frameworks (MOFs) | Phenol (B47542), Tetrazole | Enhanced stability and catalytic activity. mdpi.comresearchgate.netresearchgate.net |

| Gas Storage Materials | Tetrazole | High nitrogen content for CO2 capture. lifechemicals.com |

| Energetic Materials | Tetrazole | High energy density and thermal stability. ontosight.airesearchgate.net |

| Photocatalysts | Fluorine | Improved efficiency in hydrogen production and pollutant degradation. tue.nlfrontiersin.orgnih.gov |

| Advanced Polymers | Tetrazole, Phenol | Enhanced thermal and mechanical properties. ontosight.airesearchgate.netacs.org |

Integration of the this compound Scaffold into Complex Hybrid Molecular Systems

The this compound scaffold is a prime candidate for integration into more complex molecular architectures, leveraging the functionalities of both the phenolic and tetrazole groups. Phenolic compounds are versatile building blocks in the synthesis of a wide range of functional materials and complex molecules due to their intrinsic properties like metal chelation and hydrogen bonding capabilities. nih.govresearchgate.netunimelb.edu.au They can be used to create everything from simple substituted aromatics to intricate polymeric structures. mdpi.comrsc.org

The tetrazole moiety, with its four nitrogen atoms, is an excellent coordinator for metal ions, making it a valuable component in the construction of metal-organic frameworks and other coordination polymers. lifechemicals.com The combination of the phenol and tetrazole groups in a single scaffold allows for the design of complex systems with tailored electronic and structural properties. For example, the Ugi-azide four-multicomponent polymerization (UA-4MCP) strategy has been used to create main-chain tetrazole-based polymers with diverse side groups. acs.org The this compound scaffold could be incorporated into such polymers, with the fluorine atom providing an additional point of modification or contributing to specific intermolecular interactions.

Chemoinformatics and High-Throughput Screening Methodologies for Structure-Activity Landscape Exploration

To fully explore the potential of this compound and its derivatives, chemoinformatics and high-throughput screening (HTS) methodologies are indispensable. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how the structural features of a molecule influence its biological activity. nih.govnih.gov For instance, QSAR models have been successfully developed to predict the acute toxicity of tetrazole compounds, which could be applied to newly synthesized derivatives of this compound to mitigate potential risks. nih.govresearchgate.net

HTS allows for the rapid screening of large compound libraries to identify molecules with desired biological activities. selleckchem.commedchemexpress.combiocrick.com Libraries of phenolic compounds are commercially available and have been used in HTS campaigns to discover new drug candidates with antioxidant, anticancer, and other beneficial properties. selleckchem.commdpi.comresearchgate.net A focused library of derivatives based on the this compound scaffold could be synthesized and screened against a variety of biological targets to uncover new therapeutic leads.

The following table outlines key chemoinformatic and screening approaches:

| Methodology | Application to this compound | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity and toxicity of derivatives. | Design of more potent and safer compounds. nih.govnih.gov |

| High-Throughput Screening (HTS) | Screen a library of derivatives against biological targets. | Discovery of new therapeutic leads. selleckchem.commedchemexpress.com |

| Molecular Docking | Simulate the binding of derivatives to protein targets. | Prioritization of compounds for synthesis and testing. |

| Pharmacophore Modeling | Identify the key structural features for biological activity. | Design of new molecules with improved properties. |

Emerging Methodologies in Tetrazole Chemistry and Fluorine Chemistry Relevant to this compound Research

Recent advances in synthetic methodologies for both tetrazole formation and C-F bond creation are highly relevant to the future research of this compound.

Advances in Tetrazole Synthesis: The synthesis of 5-substituted 1H-tetrazoles from nitriles and an azide (B81097) source has been significantly improved through the development of novel catalytic systems. acs.orgscielo.br These include the use of copper(II) sulfate, scielo.br and cobalt(II) complexes, acs.org which offer mild reaction conditions and high yields. Amine salt-catalyzed cycloaddition reactions also provide an efficient route to these compounds. tandfonline.com Furthermore, continuous flow microreactor technology has emerged as a safer and more scalable method for tetrazole synthesis, minimizing the risks associated with hazardous reagents like hydrazoic acid. core.ac.ukmit.edumit.eduacs.org Photocatalysis also presents a novel, reagent-free approach to convert tetrazoles into other heterocyclic structures like pyrazolines. thieme-connect.com

Advances in Fluorine Chemistry: The formation of C-F bonds, a traditionally challenging transformation, has seen remarkable progress. illinois.edunumberanalytics.com Late-stage fluorination techniques are particularly valuable as they allow for the introduction of fluorine atoms into complex molecules at a late stage of the synthesis. researchgate.net Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage and formation under mild conditions. nih.govrsc.orgnih.gov Silver-mediated C-F bond formation represents another promising strategy. illinois.edu These advanced methods for fluorination and defluorinative functionalization will be crucial for the synthesis and modification of this compound and its derivatives. numberanalytics.comresearchgate.netmdpi.comnih.gov

A summary of these emerging methodologies is presented below:

| Chemical Transformation | Emerging Methodology | Key Advantages |

| Tetrazole Synthesis | Novel Catalysts (Cu(II), Co(II), amine salts) | Mild conditions, high yields. acs.orgscielo.brtandfonline.comorganic-chemistry.org |

| Tetrazole Synthesis | Continuous Flow Chemistry | Increased safety and scalability. core.ac.ukmit.edumit.eduacs.org |

| Tetrazole Conversion | Photocatalysis | Reagent-free conversion to other heterocycles. thieme-connect.com |

| C-F Bond Formation | Late-Stage Fluorination | Introduction of fluorine into complex molecules. researchgate.net |

| C-F Bond Formation/Cleavage | Visible Light Photoredox Catalysis | Mild reaction conditions. nih.govrsc.orgnih.gov |

| C-F Bond Formation | Silver-Mediated Fluorination | Novel reactivity for C-F bond formation. illinois.edu |

Q & A

Q. What are the standard synthetic protocols for preparing 2-fluoro-4-(1H-tetrazol-1-yl)phenol?

The compound is typically synthesized via substitution reactions. For example, in a cyclocondensation reaction, 2-fluoro-4-(1-methoxyimino-ethyl)phenol is reacted with tetrazole-forming reagents under reflux conditions in CDCl₃. The reaction progress is monitored via TLC, followed by purification using column chromatography . Key intermediates include methoxyimino derivatives, which are subsequently functionalized with tetrazole groups.

Q. What spectroscopic methods are used to characterize this compound?

13C NMR (126 MHz, CDCl₃) reveals characteristic peaks: δ 154.35 (tetrazole carbon), 146.60 (fluorophenyl ring), and 124.76 (aromatic protons adjacent to fluorine). HRMS confirms the molecular ion [M+H]⁺ at m/z 476.3383, matching the theoretical mass. IR spectroscopy identifies hydroxyl (≈3400 cm⁻¹) and tetrazole (≈1600 cm⁻¹) stretches .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Recrystallization is achieved using a water-ethanol mixture (1:3 v/v) at 70–80°C. Slow cooling to room temperature yields pure crystals. Anhydrous conditions are critical to avoid hydrolysis of the tetrazole group .

Q. How does the fluorine substituent influence the compound’s electronic properties?

The electron-withdrawing fluorine at the 2-position deactivates the aromatic ring, directing electrophilic substitution to the para position. This enhances the stability of the tetrazole moiety and affects hydrogen-bonding interactions in crystal packing .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing derivatives of this compound?

Catalyst selection is critical. Using PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C in a heterogenous system improves yields to >90%. Adjusting stoichiometry (1:1.2 molar ratio of starting materials) and extending reaction time to 2 hours minimizes side products .

Q. What strategies resolve discrepancies in NMR data for structurally similar derivatives?

Discrepancies in δ values (e.g., aromatic protons) arise from substituent electronic effects. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling constants (J = 12.6 Hz in ) differentiate para-substituted tetrazoles from ortho isomers .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution. The tetrazole’s N1 atom exhibits high nucleophilicity, favoring reactions with electrophiles like alkyl halides. Solvent effects (ε of CDCl₃ ≈ 4.8) are incorporated via the PCM model .

Q. What are the challenges in analyzing trace impurities via HPLC?

Tetrazole derivatives often co-elute with byproducts. Use a C18 column with a gradient mobile phase (acetonitrile/0.1% TFA) at 1.0 mL/min. Spiking with synthesized impurities (e.g., hydrolyzed tetrazole) confirms retention times .

Q. How does the compound’s stability vary under different storage conditions?

Degradation studies show a half-life of 6 months at 25°C in dry, dark conditions. Moisture induces hydrolysis of the tetrazole ring, forming phenol derivatives. Store at –20°C under argon with desiccants .

Q. What role does the tetrazole group play in metal coordination studies?

The tetrazole’s N2 and N3 atoms act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Complexation is confirmed via UV-Vis shifts (λmax ≈ 280 nm → 320 nm) and ESI-MS ([M+Cu]⁺ adducts) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 145–152°C)?

Variations arise from polymorphic forms. Differential Scanning Calorimetry (DSC) identifies two endotherms: Form I (mp 145°C) and Form II (mp 152°C). Recrystallization solvents (ethanol vs. acetonitrile) influence the dominant polymorph .

Q. How to address conflicting bioactivity data in antimicrobial assays?

Discrepancies may stem from bacterial strain specificity (e.g., Gram-positive vs. Gram-negative). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). MIC values should be reported with ±5% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.